molecular formula C13H11N3O B14680892 4-[(E)-Phenyldiazenyl]benzamide CAS No. 29530-53-8

4-[(E)-Phenyldiazenyl]benzamide

Cat. No.: B14680892
CAS No.: 29530-53-8
M. Wt: 225.25 g/mol
InChI Key: PJBYHSRANXREAD-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]benzamide (CAS 32299-80-2) is an azo compound characterized by a benzamide core substituted at the para position with a phenyldiazenyl (azobenzene) group in the trans (E) configuration. The azo (-N=N-) linkage confers photoisomerization properties, while the benzamide moiety provides a versatile scaffold for derivatization. This compound serves as a precursor for synthesizing bioactive molecules, photochromic materials, and enzyme inhibitors due to its structural flexibility and electronic properties .

Properties

CAS No.

29530-53-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-phenyldiazenylbenzamide

InChI

InChI=1S/C13H11N3O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H,(H2,14,17)

InChI Key

PJBYHSRANXREAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]benzamide typically involves the diazotization of aniline derivatives followed by coupling with benzamide. One common method includes the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzamide in an alkaline medium to yield this compound.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Nitrobenzamide derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-Phenyldiazenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain proteases or kinases, affecting cellular processes like signal transduction and metabolism .

Comparison with Similar Compounds

Photochemical Properties

  • Azobenzene Core : The E→Z isomerization under UV light enables applications in optoelectronics and drug delivery. Derivatives like maleimide-azobenzene hybrids () exhibit enhanced photoresponsiveness due to conjugation with electron-deficient maleimide groups .
  • Fluorescence : Pyrene-substituted analogs () show strong fluorescence, making them suitable for bioimaging, while indole-containing derivatives () demonstrate selective fluorescence quenching in the presence of metal ions .

Contradictions and Limitations

  • Bioactivity Variability : Phosphorylated derivatives in show inconsistent bioactivity despite similar synthetic routes, suggesting subtle structural effects on function .
  • Toxicity vs. Efficacy : HPAPB () exhibits lower toxicity than SAHA but comparable efficacy, emphasizing the trade-off between safety and potency in drug design .

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